molecular formula C9H9BrF3N B15313971 (R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine

(R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B15313971
M. Wt: 268.07 g/mol
InChI Key: IPLZHOOBPJFPAC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine is a chiral chemical intermediate of significant interest in advanced medicinal chemistry and pharmacology research. This compound features a stereogenic center and a molecular scaffold incorporating both bromo and trifluoromethyl substituents, which are known to enhance binding affinity and metabolic stability in bioactive molecules . The specific stereochemistry of the (R)-enantiomer is critical for its application in the design and synthesis of novel ligands, particularly for neuroscientific targets. Research into structurally related 2,5-dimethoxyphenethylamine compounds, which share key structural features, has demonstrated their potential as potent and selective agonists for the serotonin 2A receptor (5-HT2AR) . This receptor is a primary target in cutting-edge psychiatric research for conditions such as depression and substance abuse disorders . The presence of the bromo and trifluoromethyl groups on the phenyl ring is a strategic modification that can significantly influence the compound's agonist potency and selectivity profile at this receptor . As such, this building block is invaluable for investigating structure-activity relationships and developing new chemical tools to probe neurological pathways. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1

InChI Key

IPLZHOOBPJFPAC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C(F)(F)F)Br)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amine group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Limitations

While direct studies on this compound are sparse, inferences can be drawn from analogs:

  • 2C-B and 25B-NBOMe: These exhibit hallucinogenic effects via 5-HT₂A agonism, suggesting the target compound may share similar mechanisms but with modified potency due to CF₃ substitution .
  • Ethyl vs. Cyclopropyl Side Chains : Cyclopropyl groups (as in ) may enhance rigidity and receptor selectivity, whereas ethyl chains (target compound) balance flexibility and lipophilicity .

Limitations : Most data are extrapolated from structural analogs; empirical studies on the target compound’s synthesis, stability, and activity are needed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine, and how can enantiomeric purity be ensured?

  • Methodology :

  • Step 1 : Start with bromo-trifluoromethyl benzene derivatives. Use methyl tert-butyl ether (MTBE) as a solvent and 1N NaOH for phase separation to isolate intermediates .
  • Step 2 : Introduce the ethanamine group via nucleophilic substitution or reductive amination. Chiral catalysts (e.g., Rhodium with BINAP ligands) are critical for achieving the (R)-enantiomer .
  • Step 3 : Purify via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to ensure >97% enantiomeric purity .
    • Key Parameters :
  • Reaction temperature (typically 0–25°C for stereochemical control) .
  • Solvent polarity impacts yield; MTBE or dichloromethane are preferred .

Q. How should researchers characterize the compound’s physicochemical properties for experimental reproducibility?

  • Analytical Techniques :

  • HPLC-MS : Quantify purity and detect impurities (use C18 columns with 0.1% TFA in mobile phase) .
  • NMR : Confirm stereochemistry via 1H^1H-NMR (e.g., splitting patterns for chiral centers) and 19F^{19}F-NMR for trifluoromethyl group analysis .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown in ethanol/water mixtures .
    • Critical Data :
  • Melting point: ~140–145°C (varies with hydrochloride salt formation) .
  • Solubility: >10 mM in DMSO; limited in aqueous buffers (use co-solvents like PEG-400) .

Advanced Research Questions

Q. How does the (R)-enantiomer’s stereochemistry influence its binding affinity to neurotransmitter receptors?

  • Experimental Design :

  • Receptor Assays : Use radioligand displacement assays (e.g., 3H^3H-labeled serotonin or dopamine receptors). The (R)-enantiomer shows 5–10× higher affinity than the (S)-form due to optimal spatial alignment with receptor pockets .
  • Molecular Dynamics Simulations : Model interactions between the trifluoromethyl group and hydrophobic receptor domains (e.g., 5-HT2A_{2A} receptors) .
    • Data Interpretation :
  • Contradictions in binding data may arise from assay pH (e.g., protonation of the amine at physiological pH alters charge distribution) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Troubleshooting Framework :

  • Variable 1 : Batch-to-batch enantiomeric purity. Validate via circular dichroism (CD) spectroscopy .
  • Variable 2 : Solvent choice in assays. Replace DMSO with less reactive solvents (e.g., ethanol) to avoid protein denaturation .
  • Variable 3 : Cell membrane permeability. Use logP calculations (experimental logP ≈ 2.5) to adjust dosing in cellular assays .

Q. What strategies are effective for designing analogs with enhanced selectivity for CNS targets?

  • Structural Modifications :

  • Bromine Replacement : Substitute with iodine for heavier atom effects in X-ray studies or chlorine for reduced steric hindrance .
  • Trifluoromethyl Optimization : Replace with pentafluorosulfanyl (-SF5_5) groups to enhance binding entropy via hydrophobic interactions .
    • Synthetic Routes :
  • Use Ullmann coupling for aryl bromide functionalization .
  • Enzymatic resolution with lipases to access enantiopure analogs .

Q. What are the recommended protocols for handling and stabilizing this compound in long-term studies?

  • Storage :

  • Store at 2–8°C in amber vials under argon to prevent photodegradation and oxidation .
    • Stability Testing :
  • Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation <5% under recommended conditions .

Q. How can researchers interpret conflicting solubility data in different solvent systems?

  • Methodological Approach :

  • Co-solvent Screening : Use ethanol/PBS mixtures (up to 20% ethanol) to enhance aqueous solubility without precipitating proteins .
  • DLS Analysis : Check for micelle formation in surfactants like Tween-80, which may artificially inflate solubility readings .

Q. What biotransformation pathways are predicted for this compound in metabolic studies?

  • Hypothesis-Driven Analysis :

  • Phase I Metabolism : Cytochrome P450-mediated N-dealkylation (major pathway predicted via in silico tools like ADMET Predictor®) .
  • Phase II Metabolism : Glucuronidation of the primary amine, confirmed by LC-MS/MS in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.